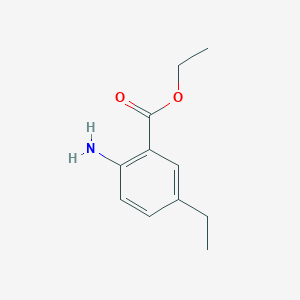
Ethyl 2-amino-5-ethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-ethylbenzoate: is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl benzoate to form ethyl 2-nitrobenzoate, followed by reduction to yield ethyl 2-aminobenzoate. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-5-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides and sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-amino-5-ethylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of amino-substituted benzoates on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound can be used as a precursor for manufacturing dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-ethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparación Con Compuestos Similares
Ethyl 2-aminobenzoate: Similar structure but lacks the ethyl group on the benzene ring.
Ethyl 4-aminobenzoate: Similar structure but with the amino group in the para position.
Methyl 2-amino-5-ethylbenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the specific positioning of the amino and ethyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct biological activities and applications compared to its analogs .
Propiedades
Número CAS |
832732-67-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-ethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |
Clave InChI |
SWFOMPATDYDWPR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)



![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)







![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
